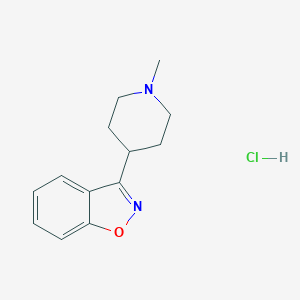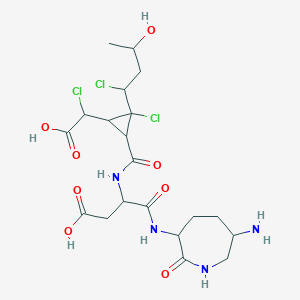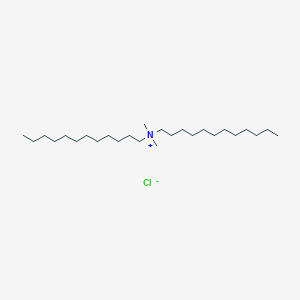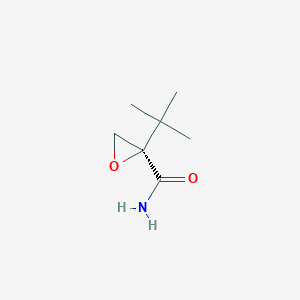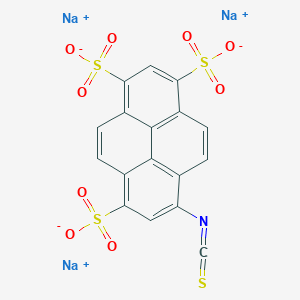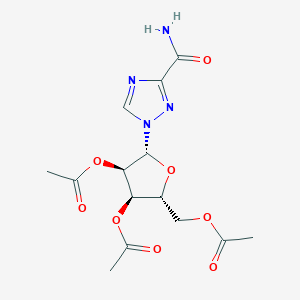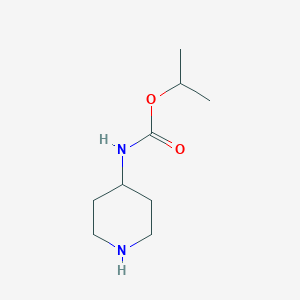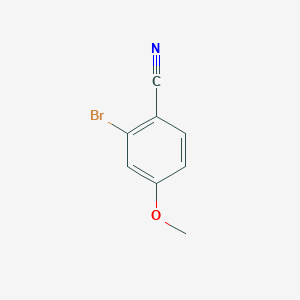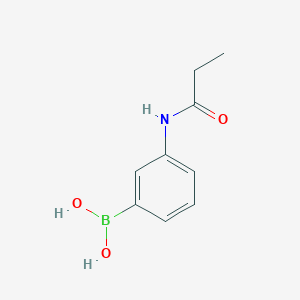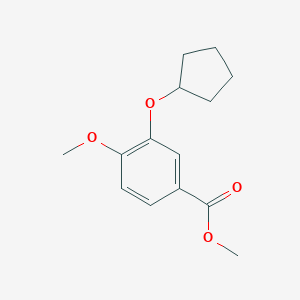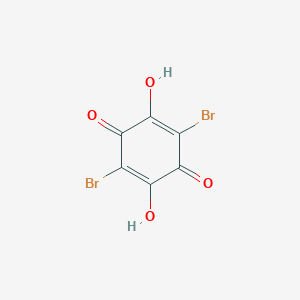
溴安宁酸
描述
Bromanilic acid, also known as 2,5-dibromo-3,6-dihydroxyquinone, is a chemical compound that has been studied for its analytical uses, particularly in the precipitation of certain metal ions and the formation of colored complexes. It has been found to precipitate barium, calcium, and strontium quantitatively from weakly acid solutions and forms a colored complex with zirconyl ions in perchloric acid solution. This complex exhibits maximum absorbance at a wavelength of 335 mμ, and Beer's law is obeyed in the range from 0.0 to 3.5 ppm of zirconium .
Synthesis Analysis
While the provided papers do not detail the synthesis of bromanilic acid itself, they do discuss the synthesis of related brominated compounds. For instance, a concise and regioselective synthesis method for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid has been developed, which is a scaffold for the anti-inflammatory compound Herdmanine D. This synthesis involves a trifluoroacetylated indole driven hydrolysis and further functionalization into amide derivatives through ultrasonic irradiation . Although this is not directly related to bromanilic acid, it provides insight into the synthetic strategies that might be employed for brominated aromatic compounds.
Molecular Structure Analysis
The molecular structure of bromanilic acid includes two bromine atoms and two hydroxyl groups attached to a quinone structure. This arrangement is likely to influence its reactivity and ability to form complexes with metal ions, as observed in its interaction with zirconyl ions . The structure of bromanilic acid is crucial for its analytical applications, as the positions of the bromine and hydroxyl groups are key to its function as a reagent.
Chemical Reactions Analysis
Bromanilic acid is used in chemical reactions as a reagent for the quantitative precipitation of certain metal ions and the formation of complexes with zirconyl ions. The presence of diverse ions such as Fe III, Th IV, UO2 II, Ti IV, phosphate, oxalate, fluoride, and sulfate can interfere with its reactions, and the effects of these ions have been investigated . The paper also provides a procedure for the determination of zirconium using bromanilic acid, highlighting its sensitivity and range of use compared to chloranilic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromanilic acid that are relevant to its analytical uses include its ability to precipitate certain metal ions from weakly acid solutions and its interaction with zirconyl ions in perchloric acid solution. The complex formed with zirconyl ions shows a maximum absorbance at 335 mμ, and the conditions for optimal results have been determined to be solutions 2.8 M in perchloric acid . The effect of various ions on the analytical use of bromanilic acid has been thoroughly investigated, providing a clear understanding of its properties in different chemical contexts.
科学研究应用
分析化学
溴安宁酸(2,5-二溴-3,6-二羟基醌)在分析化学中特别用于沉淀和定量测定各种离子。例如,它从弱酸性溶液中沉淀钡、钙和锶,并与锆酰离子形成有色配合物。这种能力使溴安宁酸成为比氯安宁酸更灵敏的试剂,用于测定锆,并且可以在稍大的范围内使用 (Hahn, Joseph, & Salciccioli, 1964)。此外,溴安宁酸根离子与钼(VI)形成配合物,与氯安宁酸相比,提高了钼(VI)测定的准确性 (Poirier & Verchere, 1979)。
晶体学
溴安宁酸已在晶体学领域得到研究,特别是在与氢溴安宁酸三水合物和四水合物形成碱盐方面。这些研究涉及单晶 X 射线衍射,以了解以醌环堆叠为主的晶体堆积 (Molčanov & Kojić-Prodić, 2012)。研究还扩展到研究溴安宁酸的共晶体,例如与 2,6-二甲基吡嗪,以通过各种分析技术探索它们的氢键、振动动力学和结构稳定性 (Łuczyńska et al., 2015)。
材料科学
在材料科学中,已经研究了溴安宁酸与二价金属的相互作用,以了解聚合螯合物的热和红外光谱性质。这项研究比较了溴安宁酸螯合物与 2,5-二羟基对苯醌和氯安宁酸螯合物的性质 (Bottei & McEachern, 1970)。此外,对溴安宁酸修饰电极的电化学性质的研究,特别是在酸度对其电化学特性影响的背景下,为电化学中的潜在应用提供了见解 (Fall et al., 2010)。
安全和危害
When handling Bromanilic acid, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It’s also important to ensure adequate ventilation and to keep away from sources of ignition .
未来方向
Bromanilic acid has been studied in the context of molecular complexes, particularly in the field of crystal engineering . Future research may focus on further understanding the atomic, molecular, and electronic properties of Bromanilic acid . Another area of interest is the phase transitions of Bromanilic acid in different temperature conditions .
属性
IUPAC Name |
2,5-dibromo-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2O4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZWPTALVQRAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Br)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063437 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromanilic acid | |
CAS RN |
4370-59-6 | |
| Record name | 2,5-Dibromo-3,6-dihydroxy-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromo-3,6-dihydroxyquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromanilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromanilic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



